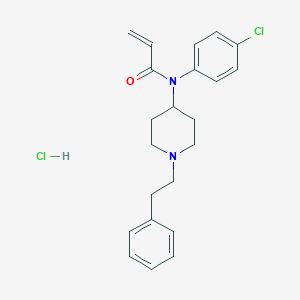

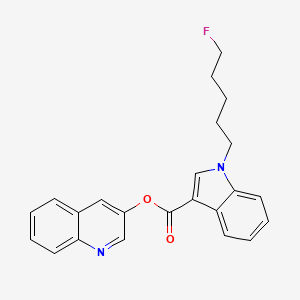

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Chlorphenyl)-N-(1-Phenethylpiperidin-4-yl)acrylamid, Monohydrochlorid ist eine synthetische Verbindung, die zur Klasse der Piperidinderivate gehört. Diese Verbindungen sind für ihre vielfältigen pharmakologischen Aktivitäten bekannt und werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Chlorphenyl)-N-(1-Phenethylpiperidin-4-yl)acrylamid, Monohydrochlorid umfasst typischerweise die folgenden Schritte:

Bildung des Piperidinrings: Der Piperidinring kann durch eine Cyclisierungsreaktion synthetisiert werden, die geeignete Vorläufer umfasst.

Substitutionsreaktionen: Die Phenethylgruppe wird durch eine Substitutionsreaktion eingeführt, häufig unter Verwendung von Phenethylbromid oder einem ähnlichen Reagenz.

Acrylamidbildung: Die Acrylamidgruppe wird durch eine Amidkupplungsreaktion eingeführt, typischerweise unter Verwendung von Acryloylchlorid und einer Base wie Triethylamin.

Hydrochloridbildung: Der letzte Schritt beinhaltet die Bildung des Monohydrochloridsalzes, üblicherweise durch Behandlung der Verbindung mit Salzsäure.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, Durchflusssystemen und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(4-Chlorphenyl)-N-(1-Phenethylpiperidin-4-yl)acrylamid, Monohydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Phenyl- und Piperidinringen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren oder basischen Bedingungen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Alkylhalogenide oder Arylhalogenide in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Amine oder Alkohole ergeben kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenziellen Wechselwirkungen mit biologischen Zielmolekülen wie Rezeptoren und Enzymen untersucht.

Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Chlorphenyl)-N-(1-Phenethylpiperidin-4-yl)acrylamid, Monohydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen wie Rezeptoren oder Enzymen. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt. Die genauen molekularen Zielmoleküle und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution Reactions: The phenethyl group is introduced via a substitution reaction, often using phenethyl bromide or a similar reagent.

Acrylamide Formation: The acrylamide moiety is introduced through an amide coupling reaction, typically using acryloyl chloride and a base such as triethylamine.

Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt, usually by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Chlorphenyl)-N-(1-Phenethylpiperidin-4-yl)acetamid

- N-(4-Chlorphenyl)-N-(1-Phenethylpiperidin-4-yl)propionamid

- N-(4-Chlorphenyl)-N-(1-Phenethylpiperidin-4-yl)butyramid

Einzigartigkeit

N-(4-Chlorphenyl)-N-(1-Phenethylpiperidin-4-yl)acrylamid, Monohydrochlorid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. der Acrylamidgruppe und der Monohydrochloridsalzform. Diese Merkmale können im Vergleich zu ähnlichen Verbindungen unterschiedliche pharmakologische Eigenschaften und Reaktivität verleihen.

Eigenschaften

CAS-Nummer |

2306823-58-3 |

|---|---|

Molekularformel |

C22H26Cl2N2O |

Molekulargewicht |

405.4 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C22H25ClN2O.ClH/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18;/h2-11,21H,1,12-17H2;1H |

InChI-Schlüssel |

QUQPOXDESCFNJF-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12355646.png)

![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12355648.png)

![[6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine](/img/structure/B12355707.png)

![1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one,monohydrochloride](/img/structure/B12355716.png)

![2-[4-[2-Fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B12355733.png)